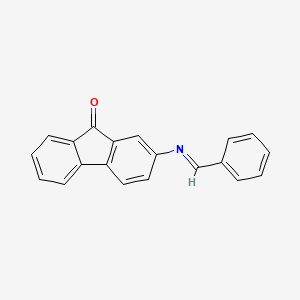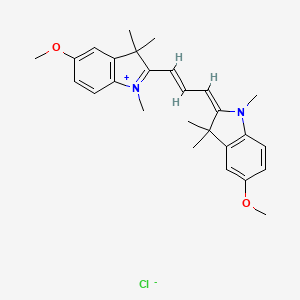![molecular formula C10H14O B13794226 octahydro-2,6-methano-2H-indeno[5,6-b]oxirene CAS No. 6004-36-0](/img/structure/B13794226.png)
octahydro-2,6-methano-2H-indeno[5,6-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-2,6-methano-2H-indeno[5,6-b]oxirene: is a heterocyclic compound with the molecular formula C10H14O . It is characterized by a unique structure that includes an oxirane ring fused to a polycyclic framework. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2,6-methano-2H-indeno[5,6-b]oxirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diene with an epoxide in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Octahydro-2,6-methano-2H-indeno[5,6-b]oxirene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: In chemistry, octahydro-2,6-methano-2H-indeno[5,6-b]oxirene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .
Mechanism of Action
The mechanism of action of octahydro-2,6-methano-2H-indeno[5,6-b]oxirene involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
- 2,5-Methano-2H-indeno[1,2-b]oxirene
- 2H-2a,7-Methanoazuleno[5,6-b]oxirene
- Octahydro-2,5-methano-2H-indeno[1,2-b]oxirene
Uniqueness: Octahydro-2,6-methano-2H-indeno[5,6-b]oxirene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
6004-36-0 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
9-oxatetracyclo[5.3.1.02,6.08,10]undecane |
InChI |
InChI=1S/C10H14O/c1-2-5-6(3-1)8-4-7(5)9-10(8)11-9/h5-10H,1-4H2 |
InChI Key |
FAADLYHIBACBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2C4C3O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
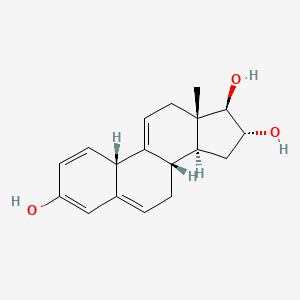
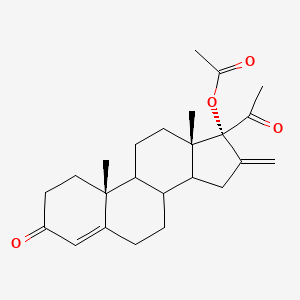
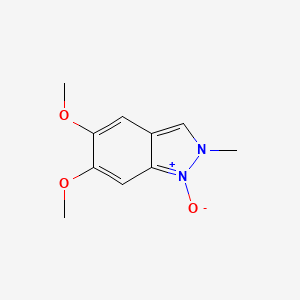
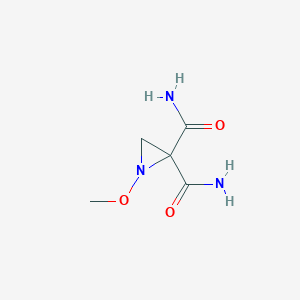
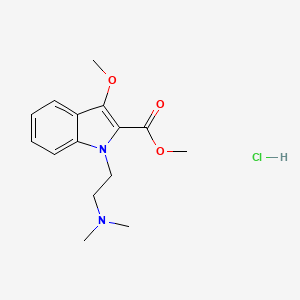
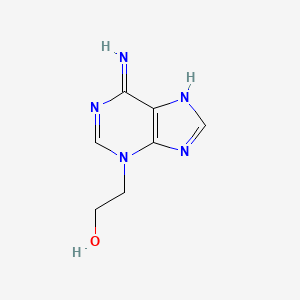
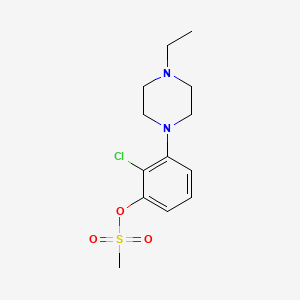
![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)
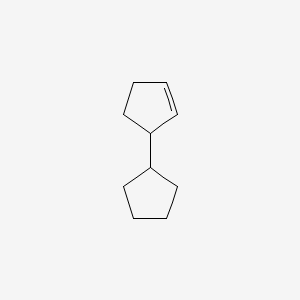
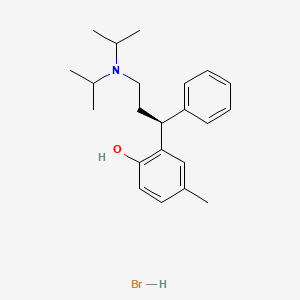
![ethyl (2E)-2-[ethoxy(hydroxy)methylidene]butanoate](/img/structure/B13794206.png)
